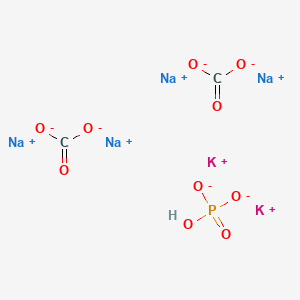
2-Amino-5-butyl-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-butyl-1,3-thiazol-4-one is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds The thiazole ring in this compound consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butyl-1,3-thiazol-4-one can be achieved through several methods. One common approach involves the reaction of a suitable α-haloketone with thiourea under basic conditions. The reaction typically proceeds as follows:
Starting Materials: α-Haloketone and thiourea.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often with the addition of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The α-haloketone is added to the thiourea solution, and the mixture is heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-butyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-butyl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Butyl-2-thiazolamine: Another thiazole compound with a butyl group, but differing in the position of the amino group.
Uniqueness
2-Amino-5-butyl-1,3-thiazol-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an amino group and a butyl group on the thiazole ring provides distinct properties compared to other thiazole derivatives.
Propiedades
Número CAS |
3805-18-3 |
|---|---|
Fórmula molecular |
C7H12N2OS |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-amino-5-butyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-5-6(10)9-7(8)11-5/h5H,2-4H2,1H3,(H2,8,9,10) |
Clave InChI |
RBXFQGUARPUEMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


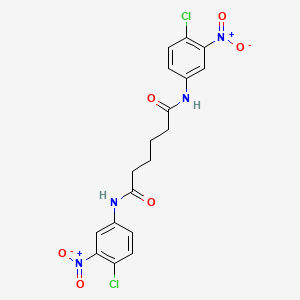


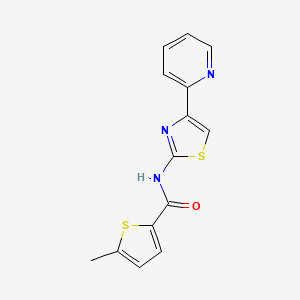

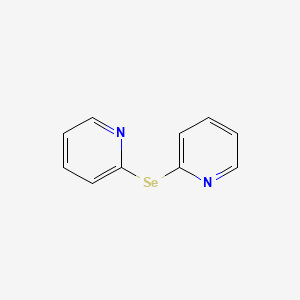
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

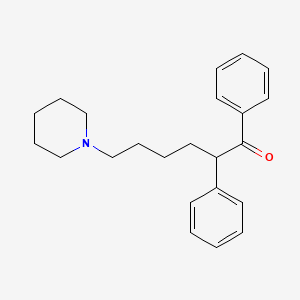
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)

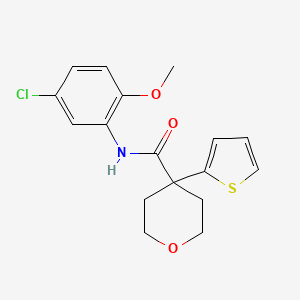
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
